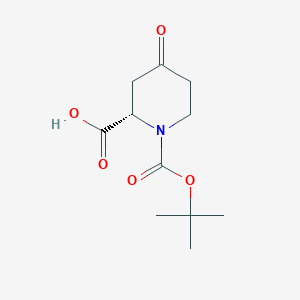

(S)-1-(叔丁氧羰基)-4-氧代哌啶-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid, also known as 4-oxo-2-tert-butylpiperidine-1-carboxylic acid, is a valuable synthetic intermediate used in the pharmaceutical industry. It is an important starting material for the synthesis of a variety of organic compounds, including drugs, agrochemicals, and other materials. The synthesis of this acid is a key step in the production of many drugs and agrochemicals, and as such, it has been extensively studied.

科学研究应用

肽合成中的保护基团

叔丁氧羰基 (Boc) 基团广泛用作肽合成中胺的保护基团。 它被引入分子中以保护官能团在不应反应时免受反应,从而在合成过程中提供化学选择性 。Boc 基团可以添加到氨基酸的氨基上,防止不必要的副反应,并允许肽的顺序构建。

在流动微反应器系统中的引入

已开发出一种使用流动微反应器系统将 Boc 基团直接引入多种有机化合物的方法。 与传统的间歇式工艺相比,该工艺更有效、更通用且更可持续 。流动微反应器能够对反应条件进行精确控制,从而导致 Boc 保护化合物的产率和纯度更高。

高温脱保护

Boc 基团可以使用膦鎓离子液体在高温下从氨基酸和肽中去除。 该方法提供了一种快速有效的脱保护 Boc 氨基酸和肽的方法,这在肽合成的最后阶段至关重要 。所用离子液体具有低粘度和高热稳定性,从而增强了脱保护过程。

作用机制

未来方向

The Boc group has been extensively used in the stereoselective synthesis of amines and their derivatives . Future research may continue to explore its applications in the synthesis of structurally diverse compounds that represent the structural motif of many natural products and therapeutically applicable compounds .

属性

| { "Design of the Synthesis Pathway": "The synthesis of (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid can be achieved through a multi-step reaction pathway. The starting material is (S)-4-hydroxyproline, which undergoes several reactions to form the final product.", "Starting Materials": [ "(S)-4-hydroxyproline", "tert-butyl chloroformate", "triethylamine", "sodium bicarbonate", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether" ], "Reaction": [ "1. Protection of the hydroxyl group of (S)-4-hydroxyproline with tert-butyl chloroformate and triethylamine to form (S)-tert-butoxycarbonyl-4-hydroxyproline", "2. Conversion of (S)-tert-butoxycarbonyl-4-hydroxyproline to the corresponding methyl ester by treatment with acetic anhydride and sodium bicarbonate", "3. Oxidation of the methyl ester to the corresponding carboxylic acid using potassium permanganate", "4. Cyclization of the carboxylic acid to form (S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid in the presence of hydrochloric acid and sodium hydroxide", "5. Purification of the product by recrystallization from methanol and diethyl ether" ] } | |

| 198646-60-5 | |

分子式 |

C11H16NO5- |

分子量 |

242.25 g/mol |

IUPAC 名称 |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylate |

InChI |

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1/t8-/m0/s1 |

InChI 键 |

GPBCBXYUAJQMQM-QMMMGPOBSA-M |

手性 SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C(=O)[O-] |

SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)[O-] |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-chlorodibenzo[b,f]thiepin-10(11H)-one](/img/structure/B107444.png)

![7'-methyl-N-(2-methylphenyl)spiro[cyclohexane-1,3'-indole]-2'-carboxamide](/img/structure/B107461.png)